1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (molecular formula: C₁₉H₁₈N₆O₃, molecular weight: 378.39 g/mol) is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. The triazole ring is substituted with a 2-ethoxyphenyl group at position 1 and a 5-amino group, while the oxadiazole ring is functionalized with a 4-methoxyphenyl group at position 3 . This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The ethoxy and methoxy substituents enhance hydrophobicity and influence intermolecular interactions, while the triazole and oxadiazole rings contribute to hydrogen bonding and π-π stacking capabilities .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-7-5-4-6-14(15)25-17(20)16(22-24-25)19-21-18(23-28-19)12-8-10-13(26-2)11-9-12/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDVGLLUDNPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the triazole ring: The 1,2,4-oxadiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Substitution reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds possess notable antimicrobial properties. The presence of the oxadiazole ring enhances these effects, making them effective against various bacterial strains .
2. Antitumor Properties
Studies have shown that compounds containing both triazole and oxadiazole structures can inhibit tumor growth by interfering with cellular proliferation pathways. This is particularly relevant in the development of new cancer therapies .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models, demonstrating its ability to modulate inflammatory responses in vitro and in vivo .
Case Studies
Several case studies highlight the applications of 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial activity of synthesized triazole derivatives. The results showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antitumor Activity
In another research effort, the compound was tested for its cytotoxic effects on various cancer cell lines. The findings indicated a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis induction being elucidated through further molecular studies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and oxadiazole rings are known to facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The 4-methoxyphenyl substituent on the oxadiazole ring enhances electron-donating capacity, contrasting with the 4-nitrophenyl group in compound 12b, which is strongly electron-withdrawing .
Heterocyclic Core :
- The 1,2,4-oxadiazole ring in the target compound provides rigidity and planar geometry, absent in sulfonyl- or nitro-substituted analogs (e.g., and ). This may improve stacking interactions in crystal structures or biological targets .
Physicochemical Properties: The target compound’s higher molecular weight (378.39 vs. Fluorine substituents (E595-0429) lower molecular weight and logP compared to ethoxy/methoxy groups, balancing lipophilicity and solubility .
Synthetic Routes :
- The target compound’s synthesis likely involves Buchwald-Hartwig amination for triazole formation and cyclocondensation for oxadiazole assembly, similar to methods described for E595-0429 and related triazole-oxadiazole hybrids .
- High-yield protocols (e.g., quantitative yields in ) suggest catalyst optimization (e.g., K₂CO₃) is critical for efficient synthesis .
Biological and Material Applications :
- Triazole-oxadiazole hybrids are explored for antimicrobial and antitumor activity, with substituents modulating target affinity. The target’s methoxy/ethoxy groups may enhance binding to cytochrome P450 enzymes or kinase targets .
- Sulfonyl-containing analogs () exhibit distinct reactivity, often utilized in protease inhibition or as intermediates in drug design .
Research Findings and Implications
- Crystallography : The target compound’s planar triazole-oxadiazole core may adopt similar isostructural packing to fluorophenyl analogs (), though ethoxy/methoxy groups could introduce torsional angles affecting crystal symmetry .
- Comparative Bioactivity : While specific data for the target is lacking, structurally related compounds (e.g., benzothiazole-triazole hybrids in ) show antiproliferative activity, implying the target may merit similar evaluation .
Biological Activity
The compound 1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure combining an oxadiazole and a triazole moiety, which are known to enhance biological activity through diverse mechanisms. The presence of ethoxy and methoxy substituents may also influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- A series of 1,3,4-oxadiazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The hybrid nature of our compound suggests a potential for broad-spectrum antimicrobial effects, particularly against resistant strains.
Anticancer Activity
Research has shown that triazole derivatives can inhibit cancer cell proliferation. Notably:
- A study on similar triazole compounds reported IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) .
- The incorporation of the oxadiazole moiety is known to enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential of compounds similar to our target has been evaluated extensively:
- A recent investigation into 1,2,4-triazole derivatives highlighted their ability to scavenge free radicals effectively .
- The antioxidant activity is crucial for mitigating oxidative stress-related diseases and could be a significant aspect of the biological profile of our compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of our compound. Key findings include:
- Substituents at the 2-position on the phenyl ring significantly affect the potency; ethoxy groups may enhance lipophilicity and cellular uptake.
- Variations in the oxadiazole structure influence binding affinity to specific biological targets, thus affecting overall efficacy .
Case Studies
Several studies have explored related compounds with promising results:
- Antiviral Activity : Compounds similar to our target have been screened against dengue virus proteases with notable inhibition rates observed .
- Cancer Cell Studies : Triazole derivatives were tested against breast cancer cell lines (T47D), showing IC50 values ranging from 27.3 μM to 43.4 μM .
Data Summary
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclocondensation of precursors like nitrile derivatives and hydroxylamine, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core . Key conditions include:
- Oxadiazole formation : Reaction at 80–100°C in ethanol/water with hydroxylamine hydrochloride and sodium bicarbonate .
- Triazole formation : Use of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in DMF or THF at room temperature .
- Substituent introduction : Electrophilic aromatic substitution or nucleophilic displacement for ethoxy/methoxy groups, requiring anhydrous conditions and bases like K₂CO₃ .
Yield optimization hinges on solvent purity, catalyst loading (5–10 mol% for CuAAC), and stepwise purification via column chromatography .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques is critical:
- ¹H/¹³C NMR : Confirms regiochemistry of triazole/oxadiazole rings and substituent positions. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while amine protons resonate at δ 4.5–5.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR Spectroscopy : Identifies N-H stretches (~3350 cm⁻¹ for amine) and C-O-C stretches (~1250 cm⁻¹ for ethoxy/methoxy groups) .
X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .
Advanced: How can researchers optimize reaction conditions to improve the yield of triazole-oxadiazole core formation?
Methodological Answer:
Key strategies include:
- Catalyst screening : Replace Cu(I) with Ru(II) catalysts for sterically hindered substrates to reduce side products .
- Solvent optimization : Use microwave-assisted synthesis in DMF at 120°C to accelerate cycloaddition (reported yield increases from 60% to 85%) .
- Precursor activation : Pre-functionalize ethoxyphenyl groups with electron-withdrawing substituents (e.g., nitro) to enhance cyclization kinetics, followed by reduction to amine .
- In-situ monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points, minimizing decomposition .
Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
Contradictions often arise from metabolic instability or off-target effects. Mitigation approaches:
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., de-ethylation of ethoxyphenyl) and modify substituents to block metabolic hotspots .
- Target engagement assays : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinase enzymes) .
- Species-specific models : Compare humanized mouse models vs. cell lines to assess interspecies variability in cytochrome P450 activity .
Advanced: How do electronic properties of substituents (ethoxy vs. methoxy) influence binding affinity?
Methodological Answer:
- Lipophilicity : Ethoxy groups (logP +0.5 vs. methoxy) enhance membrane permeability, critical for intracellular targets .
- Hydrogen bonding : Methoxy’s smaller size allows tighter packing in hydrophobic pockets, while ethoxy’s bulk may disrupt π-π stacking (confirmed via docking studies) .
- Electron-donating effects : Methoxy’s stronger +M effect increases electron density on oxadiazole, altering binding to electrophilic sites (e.g., kinase ATP pockets). Compare using Hammett σ values (σ_methoxy = -0.27 vs. σ_ethoxy = -0.24) .
- Experimental validation : Synthesize analogs with halogen (F, Cl) or CF₃ groups and test IC₅₀ shifts in enzyme inhibition assays .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME modeling : Use SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), CYP inhibition (flags 3A4/2D6 risks), and bioavailability (>30% predicted) .
- MD simulations : Run 100-ns trajectories to assess stability in lipid bilayers and identify residues critical for target binding (e.g., oxadiazole interactions with kinase hinge regions) .
- QSAR models : Train on triazole-oxadiazole datasets to correlate substituent parameters (e.g., molar refractivity) with solubility and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
